

ABT-751: A Technical Overview of a Novel Antimitotic Agent

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For Researchers, Scientists, and Drug Development Professionals

ABT-751, also known as E7010, is an orally bioavailable sulfonamide that has demonstrated potent antimitotic and antitumor activity.[1][2] This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and key experimental findings, presented in a format tailored for the scientific community.

Chemical Structure and Properties

ABT-751 is chemically identified as N-(2-((4-hydroxyphenyl)amino)pyridin-3-yl)-4-methoxybenzenesulfonamide.[1][3] Its fundamental properties are summarized in the table below.



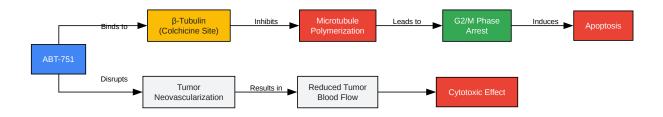
Property	Value	Reference
IUPAC Name	N-(2-((4- hydroxyphenyl)amino)pyridin- 3-yl)-4- methoxybenzenesulfonamide	[1]
Synonyms	E7010, E-7010, ABT751	[1]
CAS Number	141430-65-1 (free base)	[1][3]
Molecular Formula	C18H17N3O4S	[1][3][4]
Molecular Weight	371.41 g/mol	[1][4]
SMILES	COC1=CC=C(C=C1)S(=O) (=O)NC2=C(N=CC=C2)NC3= CC=C(C=C3)O	[5]
InChI Key	URCVCIZFVQDVPM- UHFFFAOYSA-N	[1][3]

Mechanism of Action: Targeting Microtubule Dynamics

ABT-751 exerts its anticancer effects by disrupting microtubule polymerization, a critical process for cell division.[1][6] It binds to the colchicine-binding site on β -tubulin, thereby inhibiting the formation of microtubules.[1][2][6] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[6]

A key characteristic of **ABT-751** is its ability to also disrupt tumor neovascularization. By reducing tumor blood flow, it imparts an additional cytotoxic effect on cancerous tissues.[1][2]





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Mechanism of Action of ABT-751.

Quantitative Analysis of In Vitro Activity

ABT-751 has demonstrated significant cytotoxic activity across a range of human tumor cell lines. The following table summarizes its inhibitory concentrations (IC50).

Cell Line Type	IC50 Range (μM)	Reference
Neuroblastoma	0.6 - 2.6	[7]
Other Solid Tumors	0.7 - 4.6	[7]

Experimental Protocols In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

A common method to determine the cytotoxic effects of **ABT-751** is the Sulforhodamine B (SRB) assay.

Methodology:

- Cell Plating: Tumor cells are seeded in 96-well plates at a predetermined optimal density for monolayer formation and incubated for 24 hours.
- Drug Exposure: Cells are treated with a range of concentrations of ABT-751 (or vehicle control) and incubated for 72 hours.

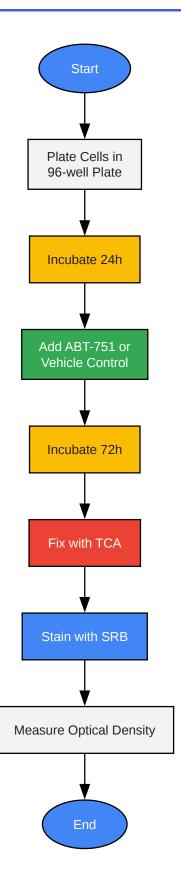






- Cell Fixation: The cells are fixed by adding trichloroacetic acid (TCA) to a final concentration of 10% and incubating at 4°C.
- Staining: After washing and drying, the fixed cells are stained with SRB solution (in 1% acetic acid).
- Solubilization and Measurement: The bound dye is solubilized with Tris base, and the optical density is measured at 540 nm.





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Workflow for the Sulforhodamine B (SRB) Assay.



Conclusion

ABT-751 represents a significant compound in the landscape of antimitotic agents. Its dual mechanism of inhibiting microtubule polymerization and disrupting tumor neovascularization makes it a compelling candidate for further cancer research and drug development. The data and protocols presented in this guide offer a foundational understanding for scientists investigating this promising therapeutic agent.

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